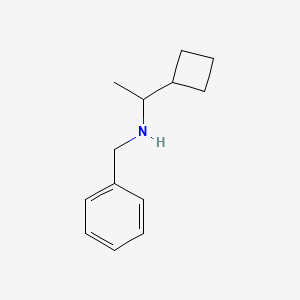
N-Benzyl-1-cyclobutylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-1-cyclobutylethanamine is an organic compound that belongs to the class of benzylamines It is characterized by a benzyl group attached to a cyclobutyl ring, which is further connected to an ethanamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-1-cyclobutylethanamine can be achieved through several methods. One common approach involves the reductive amination of cyclobutyl ketone with benzylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs under mild conditions and yields the desired product with high selectivity.
Another method involves the alkylation of cyclobutylamine with benzyl chloride in the presence of a base such as potassium carbonate. This reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as palladium on carbon can enhance the efficiency of the reductive amination process, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N-Benzyl-1-cyclobutylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of the corresponding amine.
Substitution: The benzyl group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Alkyl halides (e.g., benzyl chloride), potassium carbonate (K₂CO₃)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Primary amines
Substitution: Substituted benzyl derivatives
Aplicaciones Científicas De Investigación
N-Benzyl-1-cyclobutylethanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.
Medicine: Explored for its potential therapeutic effects, including analgesic and anticonvulsant activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.
Mecanismo De Acción
The mechanism of action of N-Benzyl-1-cyclobutylethanamine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist at certain receptor sites, modulating their activity and leading to various physiological effects. Additionally, it may inhibit specific enzymes, altering metabolic pathways and influencing cellular processes.
Comparación Con Compuestos Similares
N-Benzyl-1-cyclobutylethanamine can be compared with other similar compounds, such as:
N-Benzyl-1-cyclohexylethanamine: Similar structure but with a cyclohexyl ring instead of a cyclobutyl ring. This compound may exhibit different chemical reactivity and biological activity due to the larger ring size.
N-Benzylpyrrolidine: Contains a pyrrolidine ring instead of a cyclobutyl ring. This structural difference can lead to variations in pharmacological properties and synthetic applications.
N-Benzylpiperidine: Features a piperidine ring, which may result in distinct chemical and biological behaviors compared to this compound.
The uniqueness of this compound lies in its cyclobutyl ring, which imparts specific steric and electronic properties that can influence its reactivity and interactions with biological targets.
Propiedades
Fórmula molecular |
C13H19N |
|---|---|
Peso molecular |
189.30 g/mol |
Nombre IUPAC |
N-benzyl-1-cyclobutylethanamine |
InChI |
InChI=1S/C13H19N/c1-11(13-8-5-9-13)14-10-12-6-3-2-4-7-12/h2-4,6-7,11,13-14H,5,8-10H2,1H3 |
Clave InChI |
VSIGGXVZUYOVCJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1CCC1)NCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















